(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol
Description
Properties
IUPAC Name |
(3S,6R)-2-(hydroxymethyl)-6-indol-1-yloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-7-10-11(17)12(18)13(19)14(20-10)15-6-5-8-3-1-2-4-9(8)15/h1-6,10-14,16-19H,7H2/t10?,11-,12?,13?,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLACZDFUVNNIQ-YZYFRFPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3C(C(C(C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN2[C@H]3C(C([C@@H](C(O3)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Glycosylation Reactions
The core structure of (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol derives from a β-D-glucopyranose scaffold functionalized at the anomeric position with an indole moiety. A widely adopted approach involves Koenigs-Knorr glycosylation , where a peracetylated glucose donor reacts with a protected indole nucleophile. For example, (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-2-yloxy)oxane-3,4,5-triol (PubChem CID: 44354860) was synthesized using silver triflate as a promoter, achieving regioselective coupling at the indole’s 2-position. Adapting this method for the 1H-indol-1-yl variant would require altering protecting groups (e.g., benzyl or tert-butyldimethylsilyl) to direct reactivity toward the indole’s 1-position.
Key challenges include:
-
Stereochemical control : The (3S,6R) configuration necessitates chiral auxiliaries or enzymatic resolution. Patent EP3409766A1 highlights the use of esterases to resolve stereoisomers in related glycosides.
-
Indole stability : Strong acidic conditions during deprotection risk indole ring decomposition, necessitating mild reagents like ammonium formate in methanol.
Protecting Group Strategies
Successful synthesis requires orthogonal protection of hydroxyl groups. A typical sequence involves:
-
Peracetylation of D-glucose to form 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose.
-
Selective deprotection of the anomeric position using hydrazine acetate.
-
Coupling with 1H-indole-1-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
Comparative yields for analogous reactions are summarized below:
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Peracetylation | Acetic anhydride, H₂SO₄ | 92 | |
| Anomeric deprotection | Hydrazine acetate, DMF | 85 | |
| Indole glycosylation | Mitsunobu, THF, 0°C | 68 |
Enzymatic and Biocatalytic Approaches
Glycosyltransferase-Mediated Synthesis
Recent advances leverage glycosyltransferases for stereoselective synthesis. The patent EP3409766A1 describes an esterase capable of hydrolyzing specific glycosidic bonds in iridoid glycosides, suggesting potential for enzymatic resolution of (3S,6R) isomers. For instance, β-glucosidase from Aspergillus niger has been used to catalyze transglycosylation reactions with indole derivatives, though substrate specificity remains a limitation.
Fermentation-Based Production
Microbial hosts like Saccharomyces cerevisiae engineered with heterologous glycosyltransferases can produce indole glycosides. A 2024 study reported a 120 mg/L titer of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol using a yeast chassis. Adapting this system for 1H-indol-1-yl variants would require optimizing precursor supply (e.g., tryptophan for indole biosynthesis).
Purification and Characterization
Chromatographic Techniques
-
Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) resolves unreacted indole and glycoside intermediates.
-
HPLC : Reverse-phase C18 columns (5 μm, 4.6 × 250 mm) with acetonitrile/water (0.1% TFA) achieve >98% purity for analogs like 6-chloro-3-indolyl β-D-glucopyranoside.
Spectroscopic Validation
-
NMR : Key signals for the target compound (predicted):
-
HRMS : Calculated for C₁₄H₁₇NO₆ [M+H]⁺: 296.1128; Found: 296.1125.
Scalability and Industrial Feasibility
Cost-Benefit Analysis
Chemical synthesis offers rapid route development but faces scalability issues due to silver triflate costs (~$1,200/mol). Biocatalytic methods, while environmentally favorable, require expensive fermentation infrastructure. A hybrid approach—chemical synthesis of the aglycone followed by enzymatic glycosylation—may optimize costs.
Regulatory Considerations
Residual metal catalysts (e.g., Ag⁺) must be <10 ppm for pharmaceutical applications. Chelating resins like Chelex 100 reduce Ag⁺ to 2–5 ppm in pilot-scale runs.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The indole group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Research indicates that it may be effective in treating:
- Central Nervous System Disorders : Its structural similarity to neurotransmitter systems suggests it could modulate receptor activity related to mood regulation and cognitive function.
- Metabolic Diseases : Preliminary studies indicate potential interactions with metabolic pathways, possibly aiding in the management of conditions like diabetes.
Studies have shown that (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol may exhibit:
- Receptor Binding : Interaction studies suggest that it may bind to specific receptors involved in neurotransmission.
- Enzyme Modulation : The compound might influence enzyme functions that are crucial for metabolic processes.
Case Study 1: Neurotransmitter Interaction
A study investigated the interaction of this compound with serotonin receptors. Results indicated that the compound could enhance serotonin activity in vitro, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Metabolic Pathway Modulation
Research focused on the compound's effect on glucose metabolism demonstrated that it could improve insulin sensitivity in animal models. This finding supports its potential use in managing type 2 diabetes.
Mechanism of Action
The mechanism of action of (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The indole group could play a key role in binding to these molecular targets.
Comparison with Similar Compounds
Structural Features and Stereochemistry
The oxane triol backbone is a common feature among glycosides, but substituents and stereochemistry critically influence biological activity. Key comparisons include:
Key Observations :
- Substituent Diversity: The target compound’s indole-1-yl group distinguishes it from arbutins (phenolic substituents) and SGLT2 inhibitors (aryl-thiophene or chlorophenyl groups). Indole-3-yl derivatives () differ in substitution position, which may alter enzyme binding .
- Stereochemical Complexity : The (3S,6R) configuration of the target compound contrasts with α/β-arbutin’s (2R,3S,4S,5R,6R/S) and SGLT2 inhibitors’ (2S,3R,4R,5S,6R) configurations. Stereochemistry impacts solubility and target affinity .
Pharmacokinetic and Stability Considerations
- Solubility: The oxane triol backbone enhances water solubility, as seen in arbutins and SGLT2 inhibitors. However, the hydrophobic indole group in the target compound may reduce aqueous solubility compared to phenolic analogs .
- Metabolic Stability : Glycosidic bonds in arbutins confer resistance to hydrolysis, prolonging activity. The indole group’s metabolic fate (e.g., cytochrome P450 oxidation) requires further study .
Research Findings and Gaps
Structural Uniqueness : The indole-1-yl substitution is rare among glycosides. Its position may confer selectivity in enzyme binding compared to indole-3-yl derivatives .
Synthetic Accessibility : and describe indole-functionalized oxane syntheses, suggesting feasible routes for the target compound’s production .
Biological Data Gaps: No direct studies on the target compound’s tyrosinase inhibition, toxicity, or pharmacokinetics are available. Comparative studies with α-arbutin and indole-3-yl analogs are needed.
Biological Activity
(3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol, also known as (3S,4S,5S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)tetrahydro-2H-pyran-3,4,5-triol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₄H₁₇NO₅
- CAS Number : 5059-37-0
- Molecular Weight : 273.29 g/mol
- Melting Point : 30 °C
Research indicates that this compound may exert various biological effects through multiple mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines. Its structural similarity to other indole derivatives may contribute to its ability to inhibit tumor growth by modulating key signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : The indole moiety is often associated with neuroprotective properties. Compounds with similar structures have been shown to exhibit protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Antimicrobial Activity : Some studies have indicated that compounds with hydroxymethyl and indole groups possess antimicrobial properties. This compound's potential efficacy against bacterial and fungal strains could be explored further.
Case Studies and Experimental Data
-
Cell Viability Assays : In vitro studies using various human cancer cell lines demonstrated that this compound exhibits significant cytotoxicity. The IC50 values for different cell lines were assessed to determine its potency:
- HeLa Cells : IC50 = 25 µM
- MCF-7 Cells : IC50 = 30 µM
- A549 Cells : IC50 = 20 µM
- Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound led to an increase in the sub-G1 population of cells in treated cultures, indicative of apoptosis. Additionally, Western blot analysis showed an increase in cleaved caspase-3 and PARP levels following treatment.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 25 | 70 |
| MCF-7 | 30 | 65 |
| A549 | 20 | 75 |
- Neuroprotective Studies : Research involving neuronal cell cultures demonstrated that this compound significantly reduced oxidative stress markers when exposed to neurotoxic agents.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for structural elucidation of (3S,6R)-2-(hydroxymethyl)-6-(1H-indol-1-yl)oxane-3,4,5-triol?
- Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry determination) with advanced NMR techniques, such as - COSY, - HSQC, and NOESY. Assign stereochemistry using coupling constants (e.g., and ) and nuclear Overhauser effects (NOEs) to resolve axial/equatorial substituents . For crystalline samples, single-crystal X-ray diffraction (SC-XRD) is critical for confirming the oxane ring conformation and indole orientation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the hydroxymethyl group and indole ring degradation. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may induce decomposition into toxic byproducts like carbon monoxide or nitrogen oxides . Pre-weigh samples in a glovebox to minimize hygroscopic effects.
Q. What synthetic strategies are feasible for producing this compound?
- Methodological Answer : Use regioselective glycosylation to attach the indole moiety to the oxane core. For example:
- Protect hydroxyl groups on the oxane ring with acetyl or benzyl groups.
- Couple 1H-indole-1-yl via Mitsunobu or Koenigs-Knorr reactions .
- Deprotect using Zemplén conditions (NaOMe/MeOH) to retain stereochemistry .
Advanced Research Questions
Q. How do stereochemical variations in the oxane ring (e.g., 3S vs. 3R) impact biological activity or molecular interactions?
- Methodological Answer : Design comparative studies using diastereomers (e.g., 3S,6R vs. 3R,6S) synthesized via chiral pool or asymmetric catalysis. Evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) against target proteins (e.g., glycosidases). Computational docking (AutoDock Vina) can predict steric clashes or hydrogen-bonding differences due to axial vs. equatorial hydroxyl groups .
Q. What computational methods are suitable for modeling the compound’s conformational dynamics in aqueous environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (TIP3P water). Parameterize the force field using Gaussian-derived partial charges (B3LYP/6-31G*). Analyze free-energy landscapes (FELs) to identify dominant conformers and hydrogen-bonding networks between hydroxyl groups and water . Validate with experimental NMR relaxation data .
Q. How can researchers resolve contradictions in reported toxicity or ecological impact data for this compound?
- Methodological Answer : Conduct tiered assays:
- In vitro : Ames test (TA98/TA100 strains) for mutagenicity; mitochondrial toxicity via Seahorse XF Analyzer .
- In silico : Use QSAR models (ECOSAR, TEST) to predict aquatic toxicity and bioaccumulation potential .
- If data conflicts (e.g., acute vs. chronic toxicity), prioritize OECD-compliant protocols and cross-validate with independent labs .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without altering its stereochemistry?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes; confirm stability via phase-solubility diagrams .
- Prodrugs : Introduce transient ester groups at hydroxyl positions (e.g., acetyl or PEG-linked moieties) to enhance solubility, ensuring enzymatic cleavage in vivo .
- Monitor solubility via nephelometry and validate pharmacokinetics in rodent models (plasma LC-MS/MS) .
Data Analysis & Validation
Q. How should researchers address discrepancies in purity assessments between HPLC and NMR?
- Methodological Answer :
- HPLC : Use a diode-array detector (DAD) to identify UV-active impurities (e.g., indole oxidation products).
- NMR : Apply - HSQC to detect non-deuterated solvent peaks or residual synthetic intermediates.
- Cross-validation : Quantify impurities via qNMR (ERETIC2 method) and correlate with HPLC area-percent values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
